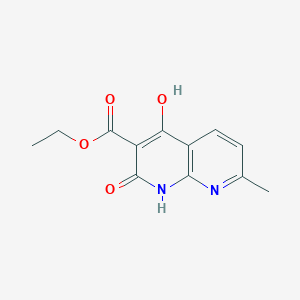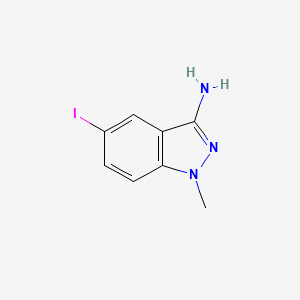
5-Iodo-1-méthyl-1H-indazol-3-amine
Vue d'ensemble
Description
5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-indazole-3-amine derivatives, which includes 5-Iodo-1-methyl-1H-indazol-3-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-amine consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
5-Iodo-1-methyl-1H-indazol-3-amine is a solid substance . It has a molecular weight of 273.08 .Applications De Recherche Scientifique
Activité Antitumorale
5-Iodo-1-méthyl-1H-indazol-3-amine: les dérivés ont été étudiés pour leur potentiel en tant qu'agents antitumoraux. Ces composés peuvent inhiber la prolifération de diverses lignées de cellules cancéreuses, y compris les cellules pulmonaires (A549), la leucémie myéloïde chronique (K562), la prostate (PC-3) et l'hépatoma (Hep-G2). Par exemple, certains dérivés ont montré des effets inhibiteurs prometteurs contre la lignée cellulaire K562 avec de faibles valeurs IC50, indiquant une activité antitumorale puissante .
Induction de l'Apoptose
La recherche indique que les dérivés de This compound peuvent induire l'apoptose dans les cellules cancéreuses. Il s'agit d'un mécanisme essentiel pour les médicaments anticancéreux car il conduit à la mort cellulaire programmée, réduisant ainsi la croissance tumorale. Les dérivés peuvent affecter l'apoptose, éventuellement en inhibant les membres de la famille Bcl2 et la voie p53 / MDM2 d'une manière dépendante de la concentration .
Arrêt du Cycle Cellulaire
Certains dérivés d'indazole ont été trouvés pour provoquer un arrêt du cycle cellulaire, en particulier en phase G0–G1. Cela empêche les cellules cancéreuses de se diviser et de proliférer, ce qui est une étape essentielle dans le traitement du cancer. La capacité à bloquer le cycle cellulaire rend ces composés précieux pour des recherches et développements supplémentaires en thérapies anticancéreuses .
Inhibition de la Tyrosine Kinase
La structure de This compound est efficace en tant que fragment de liaison à la charnière dans les inhibiteurs de kinase. Par exemple, dans le Linifanib, il se lie efficacement à la région de la charnière de la tyrosine kinase, qui est une cible pour le traitement du cancer en raison de son rôle dans la signalisation et la croissance cellulaires .
Développement de Médicaments de Chimiothérapie
En raison des limites des médicaments de chimiothérapie actuels, tels que la faible sélectivité et la résistance, il existe un besoin d'agents nouveaux. Les dérivés de This compound sont explorés comme médicaments de chimiothérapie potentiels avec une efficacité plus élevée et une toxicité plus faible .
Stratégie d'Hybridation Moléculaire
Ce composé est utilisé dans des stratégies d'hybridation moléculaire pour concevoir de nouvelles molécules avec des activités biologiques améliorées. En combinant des pharmacophores de différentes molécules, les chercheurs peuvent créer de nouveaux composés avec des activités antitumorales améliorées .
Sélectivité pour les Cellules Cancéreuses
Certains dérivés de This compound ont montré une grande sélectivité pour les cellules cancéreuses par rapport aux cellules normales. Cette sélectivité est cruciale pour réduire les effets secondaires et augmenter l'index thérapeutique des médicaments anticancéreux .
Surmonter la Résistance aux Médicaments
Les dérivés d'indazole, y compris ceux contenant la partie This compound, sont étudiés pour leur capacité à surmonter la résistance aux médicaments en thérapie anticancéreuse. Leurs mécanismes d'action uniques peuvent fournir des voies pour contourner ou inverser les mécanismes de résistance dans les cellules cancéreuses .
Mécanisme D'action
Target of Action
The primary target of 5-Iodo-1-methyl-1H-indazol-3-amine is believed to be the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .
Mode of Action
5-Iodo-1-methyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis . By inhibiting this pathway, 5-Iodo-1-methyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a delivery vehicle for administration and absorption.
Result of Action
The result of 5-Iodo-1-methyl-1H-indazol-3-amine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one derivative of the compound exhibited a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of 5-Iodo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s efficacy can be affected by the presence of other substances in the environment.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Iodo-1-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cell growth and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine has shown potential in inhibiting specific enzymes involved in cancer cell metabolism, thereby exerting its anticancer effects .
Cellular Effects
The effects of 5-Iodo-1-methyl-1H-indazol-3-amine on cellular processes are profound. It has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53/MDM2 pathway . Moreover, 5-Iodo-1-methyl-1H-indazol-3-amine has been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, and hepatoma cells .
Molecular Mechanism
At the molecular level, 5-Iodo-1-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell survival and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-1-methyl-1H-indazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-1-methyl-1H-indazol-3-amine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects .
Dosage Effects in Animal Models
The effects of 5-Iodo-1-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Iodo-1-methyl-1H-indazol-3-amine may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
5-Iodo-1-methyl-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 5-Iodo-1-methyl-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, which are essential for its biological activity . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is a critical factor in its efficacy .
Subcellular Localization
The subcellular localization of 5-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
5-iodo-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297420 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227955-23-8 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)
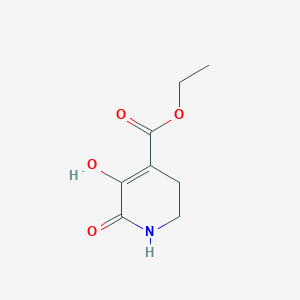
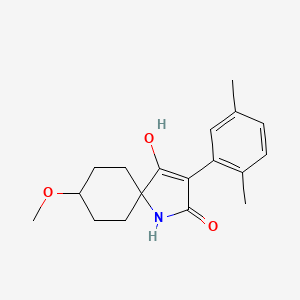

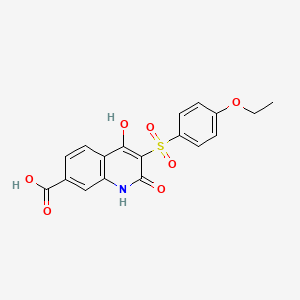
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

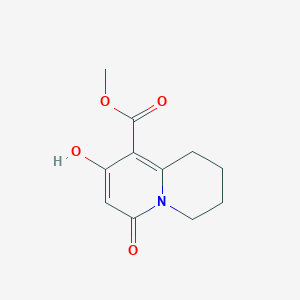
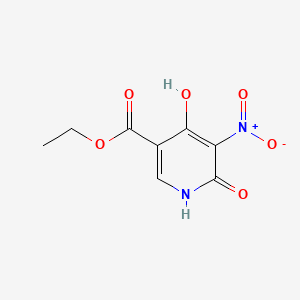
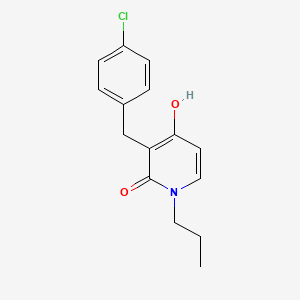

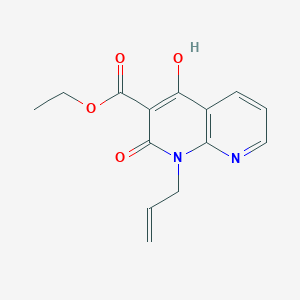
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
